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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)morpholine
CAS No.: 1196551-89-9
Cat. No.: B3089640

Get Quote

Technical Monograph: 3-(3-

Fluorophenyl)morpholine
Executive Summary

3-(3-Fluorophenyl)morpholine is a heterocyclic building block and a privileged scaffold in
medicinal chemistry, structurally analogous to the psychostimulant phenmetrazine.
Characterized by a morpholine ring substituted at the C3 position with a meta-fluorinated
phenyl ring, this compound serves as a critical intermediate in the synthesis of norepinephrine-
dopamine reuptake inhibitors (NDRIs) and other central nervous system (CNS) active agents.
The incorporation of the fluorine atom enhances metabolic stability and lipophilicity compared
to the parent 3-phenylmorpholine, modulating the pharmacokinetic profile of derived
therapeutic candidates.

Chemical Identity & Structure

This compound exists as a chiral molecule due to the asymmetric center at the C3 position of
the morpholine ring. While often supplied as a racemate for early-stage screening, the
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enantiomers (3R and 3S) exhibit distinct pharmacological profiles.

2 1 ldentification Data

Parameter Detail

Chemical Name 3-(3-Fluorophenyl)morpholine
CAS Number (Racemic) 1196551-89-9

CAS Number (3R-HCI) 1391379-60-4

CAS Number (3S-HCI) 1391446-33-5

Molecular Formula C10H12FNO

Molecular Weight 181.21 g/mol

SMILES FC1=CC=CC(C2NCCOC2)=C1

FQGIBHQUVCGEAC-UHFFFAOYSA-N

InChl Ke
Y (Racemic)

2.2 Structural Visualization

The following diagram illustrates the topological connectivity of the (3R)-enantiomer,
highlighting the critical C3-chiral center and the meta-fluoro substitution.
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Figure 1: Connectivity of 3-(3-Fluorophenyl)morpholine core.
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Synthesis & Manufacturing Protocols

The synthesis of 3-aryl morpholines typically avoids direct arylation of morpholine (which yields
N-aryl products). Instead, a "construction from parts" approach is required to establish the C-C
bond between the phenyl ring and the heterocycle.

3.1 Strategic Route: Aminoketone Reduction-Cyclization

This protocol is preferred for its scalability and the availability of starting materials. It involves
the formation of a substituted ethanolamine followed by cyclization.

Reaction Scheme:
e Bromination: 3'-Fluoroacetophenone

2-Bromo-1-(3-fluorophenyl)ethanone.

« Amination: Substitution with ethanolamine (2-aminoethanol).

e Reduction: Ketone reduction (NaBHa) to the diol intermediate.
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e Cyclization: Acid-catalyzed dehydration (H2SOa4 or PPA) to close the morpholine ring.

Start: 3'-Fluoroacetophenone

Bromination
(Br2 / AcOH)
Target: a-Bromoketone

l

Amination
(Ethanolamine, 0°C)
Target: N-(2-hydroxyethyl)-a-aminoketone

'

Reduction
(NaBH4, MeOH)
Target: Diol Intermediate

l

Cyclization
(Conc. H2S04, 100°C)
Target: 3-(3-Fluorophenyl)morpholine

Figure 2: Synthetic Workflow for 3-Aryl Morpholine Core.

Click to download full resolution via product page

3.2 Detailed Protocol (Bench Scale)

o Preparation of a-Bromoketone:
o Dissolve 3'-fluoroacetophenone (10 mmol) in glacial acetic acid.
o Add bromine (10 mmol) dropwise at <20°C. Stir for 2 hours.
o Quench with ice water, extract with DCM, and dry (MgSOa).

e Amination:
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o Dissolve the crude a-bromoketone in THF.

o Add 2-aminoethanol (2.5 equiv) slowly at 0°C (exothermic).

o Stir at RT for 12 hours. The excess amine acts as a proton scavenger.

e Reduction:

o Cool the reaction mixture to 0°C.

o Add NaBHa4 (2.0 equiv) portion-wise.

o Stir for 4 hours. Quench with dilute HCI.

e Cyclization:

o Isolate the diol intermediate.

o Treat with 70% H2S0a4 at 100°C for 2 hours.

o Basify with NaOH to pH 12 and extract the free base with chloroform.

Physicochemical Profiling

The introduction of the fluorine atom at the meta-position significantly alters the electronic and

lipophilic landscape of the molecule compared to the non-fluorinated analog.

Property Value (Predicted/Exp) Significance
Optimal for Blood-Brain Barrier
LogP 15-1.8 _
(BBB) penetration.
. Exists primarily as a cation at
pKa (Basic N) ~8.4 ) )
physiological pH (7.4).
TPSA 21.26 A2 High membrane permeability.
H-Bond Donors 1 Secondary amine (NH).
Ether oxygen and amine
H-Bond Acceptors 2 )
nitrogen.
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Expert Insight: The fluorine atom withdraws electron density from the phenyl ring, potentially
increasing the metabolic stability of the ring against P450 oxidation compared to the
unsubstituted phenylmorpholine.

Medicinal Chemistry Applications
5.1 Biological Targets

3-(3-Fluorophenyl)morpholine serves as a potent scaffold for monoamine transporter
inhibitors.

o NET/DAT Inhibition: The 3-phenylmorpholine core is a known pharmacophore for
norepinephrine (NET) and dopamine (DAT) transporters.

o Selectivity: Substitutions on the phenyl ring (like 3-F) modulate selectivity ratios between
serotonin (SERT), NET, and DAT.

5.2 Structure-Activity Relationship (SAR)

3-Fluoro (Meta)
Increases metabolic stability
Modulates DAT/NET ratio

N-Alkylation

3-Phenylmorpholine Derivatization | q I
Scaffold | : Reduces potency (usually)
Analog Comparison Converts to prodrugs

2-Methyl (Phenmetrazine)
Increases potency
Adds chiral center

Figure 3: SAR Logic for Morpholine Scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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